2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide
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Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemical research
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide typically involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate. The reaction is carried out under reflux conditions to yield the desired hydrazide . The general reaction scheme is as follows:
Starting Material: Ethyl 2-(1H-pyrazol-1-yl)acetate
Reagent: Hydrazine hydrate
Conditions: Reflux
The reaction proceeds smoothly to form 2-(1H-pyrazol-1-yl)acetohydrazide, which can then be methylated to obtain this compound .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in bacterial growth, making it an effective antimicrobial agent . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)acetohydrazide can be compared to other pyrazole derivatives, such as:
2-(1H-pyrazol-1-yl)acetohydrazide: Similar in structure but lacks the methyl group, which can affect its biological activity.
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide: Another methylated derivative with different substitution patterns, leading to variations in reactivity and applications.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: A more complex derivative used in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-3-2-5(9-10)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKYSGCMFDVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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